molecular formula C18H22FN5O3S B5967049 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

货号 B5967049
分子量: 407.5 g/mol
InChI 键: DNYIIPXPWZVPTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a selective inhibitor of the spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine blocks the activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induces apoptosis in cancer cells (Kawasaki et al., 2018).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the activation of immune cells, such as T cells and macrophages. This may have implications for the treatment of autoimmune diseases and inflammatory disorders (Kawasaki et al., 2018).

实验室实验的优点和局限性

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SYK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies (Kawasaki et al., 2018).

未来方向

There are several future directions for the development of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and other SYK inhibitors. One direction is to evaluate the efficacy of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in combination with other targeted therapies or immunotherapies. Another direction is to investigate the potential of SYK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the identification of biomarkers that can predict the response to SYK inhibitors may help to personalize the treatment of hematological malignancies (Kawasaki et al., 2018).
Conclusion
4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models of hematological malignancies. Its selective inhibition of SYK and modulation of the immune system make it a promising candidate for the treatment of cancer and other diseases. However, further preclinical and clinical studies are needed to fully evaluate its efficacy, safety, and potential for clinical use.

合成方法

The synthesis of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, including the preparation of the starting materials, the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the final morpholine ring formation. The detailed synthesis method has been published in a scientific journal (Kawasaki et al., 2018) and is beyond the scope of this paper.

科学研究应用

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of hematological malignancies, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other anti-cancer drugs. 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated in combination with other targeted therapies, such as BTK inhibitors, PI3K inhibitors, and HDAC inhibitors, with promising results (Kawasaki et al., 2018).

属性

IUPAC Name

4-[6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-15-2-1-3-16(12-15)28(25,26)24-6-4-22(5-7-24)17-13-18(21-14-20-17)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。